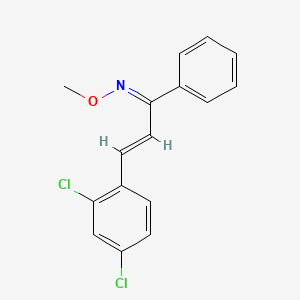

![molecular formula C7H14Cl2N2O2 B2975146 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride CAS No. 69491-42-5](/img/structure/B2975146.png)

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

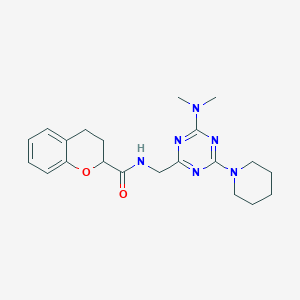

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride, also known as DABCO, is a bicyclic organic compound . It is a colorless solid and a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The CAS Number is 69491-42-5 and the molecular weight is 229.11 .

Molecular Structure Analysis

The InChI Code for DABCO is1S/C7H12N2O2.2ClH/c10-7(11)6-5-8-1-3-9(6)4-2-8;;/h6H,1-5H2,(H,10,11);2*1H . It has a unique structure where the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for various reactions. It is sufficiently basic to promote a variety of coupling reactions . For example, it has been used in PEG-400 promoted Pd(OAc)2/DABCO-catalyzed cross-coupling reactions in aqueous media .Physical and Chemical Properties Analysis

DABCO is a colorless solid with a molecular weight of 229.11 . It is soluble in water and hygroscopic . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Intramolecular Reactions of Diazocarbonyl Compounds

Diazocarbonyl compounds, which may include or interact with structures similar to 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride, are pivotal in synthesizing a wide array of complex molecules. They are extensively used under thermal, catalytic, and photochemical conditions for intramolecular cyclization, leading to the construction of various theoretically significant compounds and natural products. These reactions have enabled the synthesis of compounds such as bullvalene, twistane, and phyllocladene, showcasing the vast synthetic utility of diazocarbonyl chemistry in creating intricate molecular architectures unattainable by other methods (Burke & Grieco, 1980).

Reactive Extraction of Carboxylic Acids

The use of organic solvents and supercritical fluids for the reactive extraction of carboxylic acids from aqueous solutions demonstrates another application area. This method, particularly when employing supercritical CO2, offers an environmentally friendly, efficient, and competitive approach for separating carboxylic acids, highlighting the potential of this compound in facilitating or optimizing such processes (Djas & Henczka, 2018).

Understanding Biocatalyst Inhibition by Carboxylic Acids

In biotechnological research, the effects of carboxylic acids on microbial fermentation processes are of significant interest. Understanding how these compounds, including potentially those derived from or related to this compound, inhibit microbial growth or metabolism is crucial for optimizing the production of biorenewable chemicals and fuels. Insights into the mechanisms of inhibition by carboxylic acids can guide the development of more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Base-Assisted Michael Addition Reactions

The role of this compound in catalyzing Michael addition reactions is another area of interest. This process is a cornerstone of organic synthesis, enabling the construction of carbon-carbon bonds with high diastereoselectivity and enantioselectivity. The use of bases, including 1,4-Diazabicyclo[2.2.2]octane (DABCO), is pivotal in initiating these reactions, illustrating the compound's versatility in synthesizing natural products and drugs (Thirupathi, Mamatha Jyothi, & Sripathi, 2022).

Mécanisme D'action

Target of Action

The primary target of 1,4-Diazabicyclo[22It’s known that this compound is a highly nucleophilic tertiary amine base , which suggests that it may interact with acidic protons in various biochemical contexts.

Mode of Action

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride acts as a catalyst and reagent in various organic transformations . Its high nucleophilicity allows it to participate in a range of reactions, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, and the synthesis of heterocyclic compounds .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Diazabicyclo[22Given its role in organic transformations, it’s likely that it influences a variety of pathways, particularly those involving the reactions mentioned above .

Result of Action

The molecular and cellular effects of 1,4-Diazabicyclo[22Its role as a catalyst in various organic transformations suggests that it facilitates the formation of new chemical bonds and structures .

Action Environment

Environmental factors that influence the action, efficacy, and stability of 1,4-Diazabicyclo[22It’s known that this compound is hygroscopic , indicating that moisture levels in the environment may affect its stability and performance.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride has been identified as an effective basic organocatalyst/reagent that can be used for a range of organic transformations, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, the synthesis of heterocyclic compounds, cyclizations, and annulations . The nature of these interactions involves the compound acting as a nucleophile as well as a base .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical reactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.2ClH/c10-7(11)6-5-8-1-3-9(6)4-2-8;;/h6H,1-5H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHRTEMRBDLZPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69491-42-5 |

Source

|

| Record name | 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-1-[(4-{4-[(2-ethylpiperidyl)sulfonyl]phenyl}phenyl)sulfonyl]piperidine](/img/structure/B2975063.png)

![2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2975066.png)

![1-ethyl-N-[3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2975067.png)

![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2975073.png)

![2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2975074.png)

![7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B2975085.png)

![7'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2975086.png)